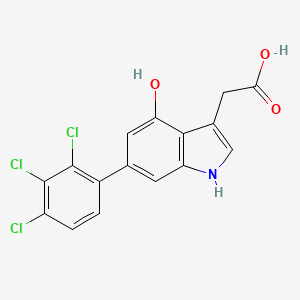

4-Hydroxy-6-(2,3,4-trichlorophenyl)indole-3-acetic acid

Description

4-Hydroxy-6-(2,3,4-trichlorophenyl)indole-3-acetic acid is a halogenated derivative of indole-3-acetic acid (IAA), a naturally occurring plant hormone involved in growth regulation. The compound features a hydroxy group at position 4 of the indole ring and a 2,3,4-trichlorophenyl substituent at position 6, distinguishing it from simpler IAA analogs.

Properties

Molecular Formula |

C16H10Cl3NO3 |

|---|---|

Molecular Weight |

370.6 g/mol |

IUPAC Name |

2-[4-hydroxy-6-(2,3,4-trichlorophenyl)-1H-indol-3-yl]acetic acid |

InChI |

InChI=1S/C16H10Cl3NO3/c17-10-2-1-9(15(18)16(10)19)7-3-11-14(12(21)4-7)8(6-20-11)5-13(22)23/h1-4,6,20-21H,5H2,(H,22,23) |

InChI Key |

CMVHPZJTTYQHEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C2=CC3=C(C(=C2)O)C(=CN3)CC(=O)O)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-(2,3,4-trichlorophenyl)indole-3-acetic acid typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The reaction proceeds through several steps, including the formation of a hydrazone intermediate, followed by cyclization and rearrangement to yield the indole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-(2,3,4-trichlorophenyl)indole-3-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

4-Hydroxy-6-(2,3,4-trichlorophenyl)indole-3-acetic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-(2,3,4-trichlorophenyl)indole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to the modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-3-Acetic Acid (IAA) Derivatives

Toxicity and Renal Effects

- Plain IAA : At high concentrations, IAA acts as a uremic toxin, activating TGF-β pathways and promoting renal fibrosis in rats .

- 4-Hydroxy-6-(2,3,4-trichlorophenyl)indole-3-acetic acid: Chlorine atoms may exacerbate protein-binding tendencies, increasing toxicity risks similar to hippuric acid (another uremic toxin) .

Pharmacokinetics

- Ring-substituted IAA analogs : Lipophilicity (logP) and substituent electronic effects (e.g., σ values) strongly influence binding to human serum albumin (HSA). For example, chlorinated derivatives exhibit higher HSA affinity due to hydrophobic interactions .

- Target compound: The 2,3,4-trichlorophenyl group likely enhances logP, suggesting stronger HSA binding than non-halogenated IAAs, though experimental validation is needed .

Chlorinated Aromatic Compounds

Antimicrobial Activity

- Acylthioureas with trichlorophenyl groups: Display significant antibiofilm activity against Pseudomonas aeruginosa and Staphylococcus aureus, attributed to halogen-mediated disruption of bacterial membranes .

Data Tables

Table 1: Comparative Bioactivity of IAA Derivatives

Table 2: Impact of Halogenation on Compound Properties

Biological Activity

4-Hydroxy-6-(2,3,4-trichlorophenyl)indole-3-acetic acid (commonly referred to as 4-Hydroxy-TCPA) is a synthetic derivative of indole-3-acetic acid (IAA), a well-known plant hormone involved in regulating various physiological processes in plants. This compound has garnered attention for its potential biological activities, particularly in agricultural and pharmaceutical applications. This article reviews the biological activity of 4-Hydroxy-TCPA based on diverse research findings, including its effects on plant growth, antioxidant properties, and potential therapeutic applications.

- Molecular Formula : C16H12Cl3NO3

- Molecular Weight : 370.6 g/mol

- CAS Number : 1361474-93-2

1. Plant Growth Regulation

4-Hydroxy-TCPA acts as a plant growth regulator, influencing various growth parameters such as root elongation, leaf expansion, and flowering. Studies have shown that it can enhance the growth of certain crops by modulating auxin levels and promoting root development.

| Parameter | Effect of 4-Hydroxy-TCPA | Reference |

|---|---|---|

| Root Length | Increased | |

| Leaf Area | Enhanced | |

| Flowering Time | Accelerated |

2. Antioxidant Activity

Research indicates that 4-Hydroxy-TCPA exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. The antioxidant capacity was evaluated using several assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

3. Pharmacological Potential

Preliminary studies suggest that 4-Hydroxy-TCPA may possess pharmacological properties, including anti-inflammatory and hepatoprotective effects. In vivo studies demonstrated its ability to mitigate liver damage induced by toxic substances such as paracetamol.

Case Study: Hepatoprotective Effects

In a study conducted on rats, administration of 4-Hydroxy-TCPA significantly reduced liver enzyme levels indicative of hepatotoxicity. Histopathological examinations revealed less necrosis and inflammation in liver tissues compared to control groups.

| Treatment Group | ALT Levels (U/L) | Histopathology Findings |

|---|---|---|

| Control | 150 | Severe necrosis |

| 4-Hydroxy-TCPA | 75 | Mild inflammation |

The biological activity of 4-Hydroxy-TCPA is primarily attributed to its structural similarity to IAA, allowing it to interact with auxin receptors in plants and potentially modulate gene expression related to growth and stress responses. In mammals, its antioxidant properties may be linked to the upregulation of endogenous antioxidant enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.